molecular formula C12H16N2O3 B12185065 2-[(Propylcarbamoyl)methoxy]benzamide

2-[(Propylcarbamoyl)methoxy]benzamide

Cat. No.: B12185065
M. Wt: 236.27 g/mol
InChI Key: DFJGWKZDMBSNIO-UHFFFAOYSA-N
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Description

2-[(Propylcarbamoyl)methoxy]benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, industrial processes, and biological research. This compound is characterized by its unique structure, which includes a benzamide core with a propylcarbamoyl and methoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Propylcarbamoyl)methoxy]benzamide typically involves the reaction of 2-hydroxybenzamide with propyl isocyanate in the presence of a suitable base such as triethylamine (TEA). The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(Propylcarbamoyl)methoxy]benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Propylcarbamoyl)methoxy]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Propylcarbamoyl)methoxy]benzamide involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cyclooxygenase enzymes to exert anti-inflammatory effects or with DNA to exhibit anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Propylcarbamoyl)methoxy]benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its propylcarbamoyl and methoxy groups contribute to its solubility, reactivity, and potential biological activities, distinguishing it from other benzamide derivatives .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

2-[2-oxo-2-(propylamino)ethoxy]benzamide

InChI

InChI=1S/C12H16N2O3/c1-2-7-14-11(15)8-17-10-6-4-3-5-9(10)12(13)16/h3-6H,2,7-8H2,1H3,(H2,13,16)(H,14,15)

InChI Key

DFJGWKZDMBSNIO-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)COC1=CC=CC=C1C(=O)N

Origin of Product

United States

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